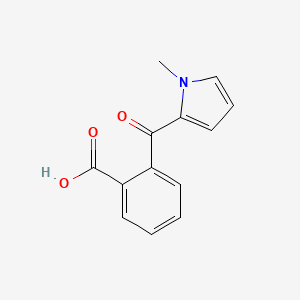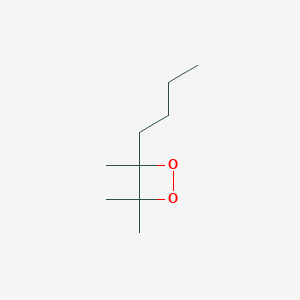
3-Butyl-3,4,4-trimethyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3,4,4-trimethyl-1,2-dioxetane: is a four-membered ring peroxide compound It is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3,4,4-trimethyl-1,2-dioxetane typically involves the photooxygenation of alkenes. For instance, the photooxygenation of this compound can be achieved using singlet oxygen generated from a photosensitizer like Rose Bengal under light irradiation . The reaction conditions often include low temperatures to stabilize the dioxetane intermediate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the challenges associated with its stability and handling. similar compounds are produced using controlled photooxygenation processes in specialized reactors designed to handle reactive oxygen species.
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the cleavage of the peroxide bond.
Substitution: Substitution reactions can occur at the butyl or methyl groups, although these are less frequently studied.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, generated from photosensitizers like Rose Bengal, is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Acetone and acetaldehyde are major products formed during the decomposition of this compound.
Reduction and Substitution: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Chemistry: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is used in chemiluminescence studies to understand the mechanisms of light emission in organic compounds .
Biology: The compound’s ability to generate singlet oxygen makes it useful in studying oxidative stress and DNA damage in biological systems .
Industry: While industrial applications are limited, the compound’s chemiluminescent properties are of interest for developing new materials and sensors .
Mechanism of Action
The primary mechanism of action for 3-Butyl-3,4,4-trimethyl-1,2-dioxetane involves the decomposition of the peroxide bond to generate excited-state carbonyl compounds. This decomposition can occur thermally or photochemically, leading to the emission of light (chemiluminescence) . The excited-state carbonyl compounds can interact with various molecular targets, including DNA and proteins, leading to oxidative modifications .
Comparison with Similar Compounds
3,3,4,4-Tetramethyl-1,2-dioxetane: Another stable dioxetane derivative known for its chemiluminescent properties.
4-Hydroxymethyl-3,3,4-trimethyl-1,2-dioxetane: A hydroxyl-substituted dioxetane with similar chemiluminescent characteristics.
Uniqueness: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is unique due to its specific substitution pattern, which can influence its stability and reactivity. The butyl group provides additional steric hindrance, potentially affecting the compound’s decomposition pathway and the nature of the emitted light .
Properties
CAS No. |
65360-13-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-butyl-3,4,4-trimethyldioxetane |
InChI |
InChI=1S/C9H18O2/c1-5-6-7-9(4)8(2,3)10-11-9/h5-7H2,1-4H3 |
InChI Key |
ZIFIUIIBCVDCCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(OO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


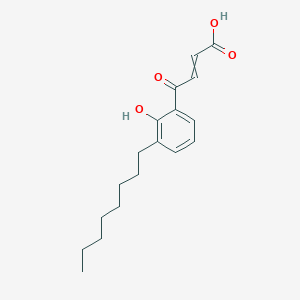

![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
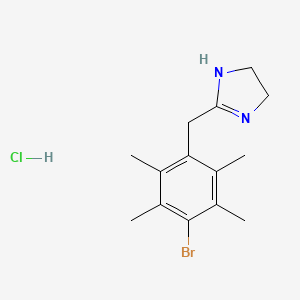
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
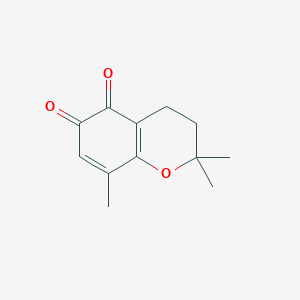
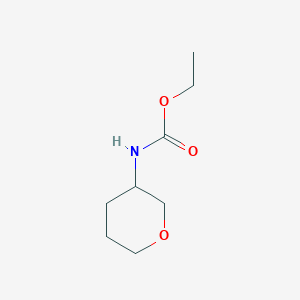
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
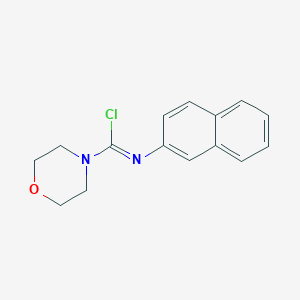

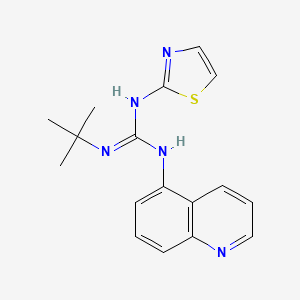
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)
